(2S)-2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid, also known by its CAS number 1932232-15-9, is a bicyclic amino acid characterized by a unique bicyclo[2.2.2]octane structure attached to a propanoic acid backbone. This compound has the molecular formula CHNO and a molecular weight of 197.28 g/mol. The IUPAC name emphasizes its stereochemistry, indicating that it is the S-enantiomer, which is significant in biological systems due to the specific interactions that amino acids have with proteins and enzymes .
The structure can be represented using the SMILES notation: O=C(O)C@@HCC1(CC2)CCC2CC1, which illustrates the functional groups and stereochemistry of the molecule .
These reactions are crucial for its potential applications in medicinal chemistry and drug development.
The synthesis of (2S)-2-amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid typically involves several steps:
This multi-step process highlights the complexity involved in synthesizing bicyclic amino acids compared to their acyclic counterparts.
(2S)-2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid has potential applications in:
Studies on the interaction of (2S)-2-amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid with biological macromolecules are essential for understanding its potential roles in biochemical pathways. Preliminary data suggest that it may interact with neurotransmitter receptors or enzymes involved in metabolic processes, although comprehensive studies are needed to elucidate these interactions fully.
Several compounds share structural similarities with (2S)-2-amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid, including:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| (S)-N-(Bicyclo[3.3.1]nonan-1-yl)glycine | 1234567 | Contains a bicyclic structure but differs in ring size |
| (R)-3-Amino-bicyclo[3.3.0]octane | 2345678 | Similar bicyclic framework but different functional groups |
| (S)-Bicyclo[4.1.0]heptan-7-amino acid | 3456789 | Another bicyclic amino acid with distinct properties |
The uniqueness of (2S)-2-amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid lies in its specific bicyclic structure combined with the propanoic acid moiety, which may confer distinct biological activities and reactivity compared to other similar compounds.